molecular formula C11H15NO B13559794 2-Methyl-4-(1-pyrrolidinyl)phenol

2-Methyl-4-(1-pyrrolidinyl)phenol

Cat. No.: B13559794
M. Wt: 177.24 g/mol
InChI Key: LUKQPGYGARKPLW-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-pyrrolidinyl)phenol is a compound that features a phenol group substituted with a methyl group and a pyrrolidinyl group. This compound is of interest due to its unique chemical structure, which combines the properties of phenols and pyrrolidines, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-pyrrolidinyl)phenol can be achieved through several synthetic routes. One common method involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid. This reaction is favored due to its mild conditions and high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The Petasis reaction is often employed in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-pyrrolidinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-Methyl-4-(1-pyrrolidinyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-pyrrolidinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(1-pyrrolidinyl)aniline: Similar structure but with an aniline group instead of a phenol group.

    2-Methyl-4-(1-pyrrolidinyl)benzaldehyde: Contains an aldehyde group instead of a phenol group.

    2-Methyl-4-(1-pyrrolidinyl)benzoic acid: Features a carboxylic acid group instead of a phenol group.

Uniqueness

2-Methyl-4-(1-pyrrolidinyl)phenol is unique due to the presence of both a phenol group and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-1-ylphenol

InChI

InChI=1S/C11H15NO/c1-9-8-10(4-5-11(9)13)12-6-2-3-7-12/h4-5,8,13H,2-3,6-7H2,1H3

InChI Key

LUKQPGYGARKPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)O

Origin of Product

United States

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